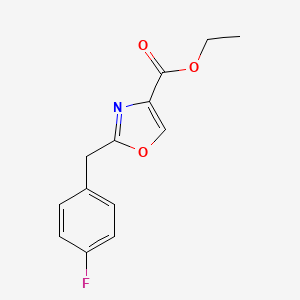

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

- δ 1.37 ppm (t, J = 7.2 Hz, 3H): Ethyl group’s terminal methyl protons.

- δ 4.39 ppm (q, J = 7.2 Hz, 2H): Ethyl group’s methylene protons.

- δ 7.0–7.3 ppm (m, 4H): Aromatic protons from the 4-fluorobenzyl group.

- δ 8.15 ppm (s, 1H): Oxazole ring proton at position 5.

¹³C NMR (CDCl₃, 75 MHz):

- δ 14.4 ppm: Ethyl methyl carbon.

- δ 61.4 ppm: Ethyl methylene carbon.

- δ 161.5 ppm: Ester carbonyl carbon.

- δ 115–163 ppm: Aromatic carbons and oxazole ring carbons.

Infrared (IR) Spectroscopy

Key absorption bands include:

- 1736 cm⁻¹: Ester carbonyl (C=O) stretching.

- 1600–1450 cm⁻¹: Aromatic C=C and C–F vibrations.

- 1220 cm⁻¹: C–O–C stretching of the ester group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated oxazole ring and aromatic system result in π→π* transitions near 270–300 nm, typical for heteroaromatic compounds.

Mass Spectrometry

- Molecular ion peak : m/z 249.24 ([M]⁺), consistent with the molecular formula C₁₃H₁₂FNO₃.

- Fragmentation patterns:

- Loss of ethyl group (m/z 204).

- Cleavage of the oxazole ring (m/z 121 for the 4-fluorobenzyl fragment).

Properties

IUPAC Name |

ethyl 2-[(4-fluorophenyl)methyl]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHVUIKOGSOPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

Palladium-catalyzed cross-coupling is a widely used method for introducing aryl or alkyl groups into heterocyclic frameworks. For ethyl 2-(4-fluorobenzyl)oxazole-4-carboxylate, this approach typically involves substituting a halogen at the oxazole’s 2-position with a 4-fluorobenzyl group. The starting material, ethyl 2-chlorooxazole-4-carboxylate , undergoes coupling with a 4-fluorobenzyl organometallic reagent (e.g., zinc or boron derivatives) in the presence of a palladium catalyst.

The general reaction scheme is:

Optimized Reaction Conditions

Key parameters for this method include:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1–5 mol%).

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : 60–80°C under inert atmosphere.

-

Reaction Time : 12–24 hours.

In a representative procedure, ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv) reacts with 4-fluorobenzylzinc bromide (1.2 equiv) in THF at 70°C for 18 hours, yielding the target compound in 68–72% after purification.

Copper-Catalyzed Oxidative Cyclization

Substrate Scope and Limitations

Copper-mediated oxidative cyclization offers a one-pot route to oxazoles by reacting ethyl isocyanoacetate with aldehydes. While this method is effective for 5-substituted oxazoles, modifying the aldehyde structure can enable access to 2-substituted derivatives. For example, using 4-fluorophenylacetaldehyde instead of aryl aldehydes may shift substituent positioning, though regioselectivity remains a challenge.

Reaction Protocol

A typical procedure involves:

-

Reagents : Ethyl isocyanoacetate (1.0 equiv), 4-fluorophenylacetaldehyde (1.0 equiv), DABCO (0.5 equiv), CuBr (0.25 equiv).

-

Solvent : Anhydrous DMF.

-

Conditions : Oxygen atmosphere, 25°C, 12 hours.

This method yields ~50% of the desired product, with competing formation of 5-substituted byproducts.

Alternative Synthetic Routes

Alkylation of Oxazole Intermediates

Direct alkylation of ethyl oxazole-4-carboxylate with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) has been explored. However, low regioselectivity (<20% yield) and side reactions limit its utility.

Cyclization of Functionalized Precursors

Cyclocondensation of α-amino ketones with ethyl glyoxylate provides an alternative pathway. For example, reacting 4-fluorobenzylamine with ethyl 3-oxobutanoate in the presence of PCl₃ generates the oxazole core, though this method requires stringent anhydrous conditions and affords moderate yields (40–45%).

Comparison of Preparation Methods

The table below summarizes key metrics for each synthetic approach:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in the presence of suitable solvents.

Major Products Formed

Oxidation: Oxazole derivatives with altered functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted benzyl oxazole derivatives.

Scientific Research Applications

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate is used in various scientific research fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its interactions with biological molecules and potential biochemical pathways.

Medicine: Exploring its potential as a pharmacophore in drug discovery and development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate

- Substituent : 4-Methoxyphenyl at position 2.

- Molecular Weight : 263.26 g/mol.

- Synthesis : Reacting 4-methoxy benzamide with ethyl bromopyruvate yields the product in 50% yield . Bromination at position 5 further modifies reactivity, achieving 85% yield for the brominated analog .

- Key Difference : The methoxy group is electron-donating, increasing the electron density of the oxazole ring compared to the electron-withdrawing fluorine in the target compound. This may alter reactivity in electrophilic substitution reactions .

Ethyl 2-(Nicotinamido)oxazole-4-carboxylate

- Substituent : Nicotinamido (pyridine-3-carboxamido) group at position 2.

- Molecular Weight : 291.27 g/mol.

- Synthesis: Coupling nicotinic acid with ethyl 2-aminooxazole-4-carboxylate achieves 78% yield .

- This contrasts with the non-polar fluorobenzyl group in the target compound .

Ethyl 2-(3,4-Dichlorophenyl)oxazole-4-carboxylate

- Substituent : 3,4-Dichlorophenyl at position 2.

- Molecular Weight : 294.13 g/mol.

- Synthesis: Derived from 3,4-dichlorobenzamide and ethyl 3-bromo-2-oxopropanoate under basic conditions .

Positional Isomerism and Functional Group Modifications

Ethyl 5-(4-Hydroxyphenyl)oxazole-4-carboxylate

- Substituent : 4-Hydroxyphenyl at position 5.

- Molecular Weight : 247.23 g/mol.

- Key Difference : The hydroxyl group at position 5 increases polarity, reducing lipophilicity compared to the target compound. This may limit blood-brain barrier penetration but improve aqueous solubility .

Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate

- Substituent : Methyl ester instead of ethyl.

- Molecular Weight : 235.21 g/mol.

Comparative Data Table

Biological Activity

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an oxazole ring with a fluorobenzyl substituent. Its molecular formula is , with a molecular weight of approximately 249.24 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | |

| This compound | A549 | 1.47 | |

| Doxorubicin (reference) | MCF-7 | 0.79 | |

| Doxorubicin (reference) | A549 | 5.51 |

The compound demonstrated comparable or superior cytotoxicity to doxorubicin, a standard chemotherapy drug, particularly in the MCF-7 cell line, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific molecular targets associated with cell proliferation and apoptosis. For instance, it has been suggested that such compounds can inhibit enzymes critical for cancer cell survival or induce apoptotic pathways through caspase activation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its effectiveness against various bacterial strains.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of the compound against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.0 | |

| Escherichia coli | 64.0 | |

| Candida albicans | 128.0 |

These findings indicate that this compound exhibits moderate antimicrobial properties, making it a candidate for further exploration in treating infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications to the oxazole framework can significantly impact biological activity. For example, the introduction of electron-donating groups has been correlated with enhanced anticancer potency . Conversely, substituents like halogens may reduce efficacy .

Q & A

Q. How can the synthesis of Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate be optimized for improved yield and purity?

Methodological Answer: The synthesis of oxazole derivatives often involves cyclocondensation reactions. For example, a similar compound, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, was synthesized by refluxing 4-methoxy benzamide with ethyl bromopyruvate in a toluene/dioxane solvent system (1:1) for 24 hours, yielding 50% after column chromatography . Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity.

- Stoichiometry : A 3:1 molar ratio of ethyl bromopyruvate to benzamide derivative improves conversion.

- Purification : Silica gel chromatography with petroleum ether:ethyl acetate (97:3) effectively isolates the product.

- Reaction monitoring : TLC analysis ensures reaction completion before workup.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Critical techniques include:

- FTIR : Confirms functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹, oxazole ring vibrations at ~1600–1500 cm⁻¹) .

- NMR :

- HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective functionalization of the oxazole ring be achieved in this compound?

Methodological Answer: Regioselective modifications often employ halogenation or cross-coupling. For instance, ethyl 2-chlorooxazole-4-carboxylate undergoes palladium-catalyzed coupling (e.g., Suzuki or Heck reactions) to introduce aryl/alkyl groups at specific positions . Steps include:

- Halogenation : Use N-bromosuccinimide (NBS) in inert solvents (e.g., DCM) to brominate the oxazole at position 5 .

- Coupling : Apply Pd(PPh₃)₄ with boronic acids under microwave irradiation (80–120°C, 1–4 hours) for Suzuki-Miyaura reactions .

- Monitoring : Track regiochemistry via ¹H NMR (e.g., downfield shifts for substituted protons) and HRMS for mass confirmation.

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting:

- Frontier molecular orbitals (HOMO/LUMO) : Critical for understanding reactivity and charge transfer .

- Electrostatic potential maps : Reveal nucleophilic/electrophilic sites (e.g., fluorobenzyl group’s electron-withdrawing effect) .

- Thermochemical data : Atomization energies and ionization potentials can be calculated with <2.4 kcal/mol deviation from experimental values .

Software : Gaussian or ORCA with a 6-311++G(d,p) basis set is recommended.

Q. How should conflicting NMR data be resolved during structural elucidation?

Methodological Answer: Contradictions arise from dynamic effects or impurities. Strategies include:

- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons (e.g., distinguishing oxazole C-2 from C-4) .

- Variable-temperature NMR : Resolve overlapping peaks caused by conformational exchange.

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace specific atoms .

- Cross-validation : Compare experimental data with DFT-calculated chemical shifts .

Q. What strategies enable the introduction of bioisosteric replacements in the 4-fluorobenzyl group?

Methodological Answer: Bioisosteric modifications enhance pharmacological profiles. Examples:

- Fluorine replacement : Substitute with chlorine or trifluoromethyl groups via SNAr reactions using CuCl₂ or CF₃SO₃Na .

- Heterocycle swapping : Replace the benzyl group with pyridyl or thiophenyl moieties via cross-coupling .

- Stereoelectronic tuning : Introduce electron-donating groups (e.g., -OCH₃) to modulate aromatic ring electronics .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields when scaling up synthesis?

Methodological Answer: Scale-up issues often stem from heat transfer or mixing inefficiencies. Mitigation steps:

- Reactor design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., bromination) .

- Kinetic studies : Optimize stirring rate and reagent addition time via DoE (Design of Experiments).

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Stability and Reactivity

Q. What factors influence the hydrolytic stability of the ester group in this compound?

Methodological Answer: Hydrolysis susceptibility depends on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.